2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazoles. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry due to its biological activities.
The compound can be synthesized from various starting materials, primarily involving the reaction of substituted benzonitrile derivatives with hydroxylamine hydrochloride, typically under basic conditions. It is often studied for its antimicrobial and anticancer properties.
The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride generally follows these steps:
The use of continuous flow reactors and automated synthesis systems is common in industrial settings to enhance yield and purity. This approach allows for consistent production quality and efficiency in synthesizing complex molecules like oxadiazole derivatives .
The molecular structure of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride features:
The compound can undergo several types of chemical reactions:
Each reaction's specifics depend on the reagents and conditions employed. For example, oxidation may occur under acidic conditions using potassium permanganate to yield oxidized derivatives of the oxadiazole .
The mechanism of action for 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride involves:
Experimental studies have shown varying degrees of efficacy against different microbial strains and potential cytotoxic effects on cancer cells .
The compound has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly eight decades despite its intriguing structure comprising one oxygen and two nitrogen atoms within a five-membered ring [1] [10]. Significant medicinal chemistry interest emerged in the mid-20th century when researchers recognized its potential as a stable bioisostere for labile functional groups. This led to the development of Oxolamine in the 1960s, the first commercially available drug containing this core, marketed as a cough suppressant due to its antitussive and anti-inflammatory properties [1]. The subsequent decades witnessed a surge in oxadiazole-based drug development, culminating in several FDA-approved therapeutics. Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal agent) all feature the 1,2,4-oxadiazole pharmacophore as a critical structural element [1] [8] [10].
A pivotal milestone occurred in 2011 with the isolation of Phidianidine A and B from the marine mollusk Phidiana militaris, marking the first discovery of naturally occurring 1,2,4-oxadiazoles [1] [10]. These indole alkaloids demonstrated significant in vitro cytotoxicity against mammalian cell lines (C6, HeLa, CaCo-2, 3T3-L1, H9c2) and agonist activity against PTP1B and CXCR4 receptors, further validating the biological relevance of this scaffold [1]. Scientific interest, as measured by publication volume focusing on 1,2,4-oxadiazoles in medicinal chemistry, has exponentially increased over the last fifteen years, reflecting its established importance in modern drug discovery pipelines [1] [2] [10].
The 1,2,4-oxadiazole ring has become a cornerstone in rational drug design primarily due to its exceptional bioisosteric properties. It serves as a stable, metabolically resistant surrogate for ester and amide functionalities, addressing a critical liability associated with many drug candidates – susceptibility to enzymatic hydrolysis in vivo [1] [2] [8]. This bioisosteric equivalence arises from several key physicochemical attributes:
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Ester/Amide
Property | Ester/Amide | 1,2,4-Oxadiazole | Advantage |
---|---|---|---|
Metabolic Hydrolysis | Highly susceptible | Highly resistant | Improved metabolic stability, longer half-life |
Hydrogen Bonding | Carbonyl O (HBA), Amide N-H (HBD) | N3 and O (HBAs) | Mimics H-bond acceptor profile of carbonyl |
Dipole Moment | ~1.5-4.0 D (amide/ester) | ~4.5 D (3,5-diphenyl derivative) | Similar polarity for target interaction |
Tunability | Limited substitution points | Substitution at C3 and C5 | Greater scope for SAR exploration and optimization |
Aromaticity | Non-aromatic | Low aromaticity (diene-like) | Planar structure facilitating stacking interactions |
The incorporation of a chlorophenyl moiety, particularly at position 3 of the 1,2,4-oxadiazole ring, represents a highly significant structural motif in medicinal chemistry. This combination leverages the inherent stability and drug-like properties of the oxadiazole core with the specific pharmacological benefits conferred by the chlorinated aryl group [4] [5] [9].
The specific compound {2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride exemplifies this strategic design. It combines the stable, drug-like 1,2,4-oxadiazole core with the pharmacologically advantageous 4-chlorophenyl group at position 3, linked to a basic ethylamine side chain at position 5. This structure positions it as a promising scaffold for further development, leveraging the established benefits of both the chlorophenyl group and the versatile amine functionality for interaction with biological targets.
Table 2: Key Chlorophenyl-1,2,4-oxadiazole Derivatives and Reported Activities
Compound Reference | Structure Highlights | Reported Biological Activity | Key Finding | Source |
---|---|---|---|---|
18d | Pyrazoline-linked chlorophenyl | Strong anti-Gram-positive bacteria activity | Methoxy group para to chlorophenyl enhanced activity | [5] |
19a, 19b | Bis-oxadiazoles | Potent anti-Staphylococcus aureus (incl. MRSA), in vivo efficacy | Long half-life, high Vd, low clearance | [5] |
Ox1 | 3-(4-Chlorophenyl) derivative | Selective anti-Leishmania infantum (promastigotes/amastigotes) | High SI (18.7/61.7), CYP51 affinity, ΔΨm disruption | [9] |
17 | Pyrrole-linked oxadiazole | E. coli DNA Gyrase inhibition (IC₅₀ = 1.2 µM) | Binds ATP site; Anti-Enterococcus faecalis (MIC₉₀=75µM) | [5] |
5u, 5v | Trifluoromethyl pyridine linked | Anti-Xanthomonas oryzae (EC₅₀ = 19.44-28.82 µg/mL) | Superior to Bismerthiazol (BMT) & Thiodiazole copper (TDC) | [3] |
Phidianidine A/B | Natural indole-oxadiazole hybrid | Cytotoxic, PTP1B/CXCR4 agonist | First natural 1,2,4-oxadiazoles | [1] [10] |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2